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Technical Support Center: TBI-166 Drug-Drug Interactions

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Compound of Interest		
Compound Name:	TBI-166	
Cat. No.:	B10854959	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction profile of **TBI-166** with other anti-tuberculosis (TB) drugs.

Frequently Asked Questions (FAQs)

Q1: What is known about the in vitro drug-drug interaction profile of **TBI-166** with other anti-TB drugs?

A1: In vitro studies using the checkerboard method have assessed the pharmacological interactions between **TBI-166** and several other anti-TB drugs. These studies found that **TBI-166** does not exhibit antagonism or synergy with isoniazid (INH), rifampin (RFP), bedaquiline (BDQ), pretomanid (PMD), linezolid (LZD), or pyrazinamide (PZA). The interaction between **TBI-166** and these drugs was characterized as indifferent[1].

Q2: Are there any in vivo data on the interaction of **TBI-166** with other TB drugs?

A2: Yes, in vivo studies in murine models of TB have demonstrated that **TBI-166**, when used in combination with other anti-TB drugs, can significantly enhance bactericidal activity. For instance, combination regimens such as **TBI-166**+BDQ+LZD and **TBI-166**+BDQ+PZA have shown superior efficacy compared to the standard first-line regimen (INH+RFP+PZA) and other experimental regimens[1][2]. The addition of **TBI-166** to regimens containing bedaquiline (BDQ) and pyrazinamide (PZA) has been shown to significantly increase the bactericidal activities of these drugs[1][2].



Troubleshooting Guides

Issue: Unexpected potentiation of effect observed when co-administering **TBI-166** with a CYP3A4 substrate.

Potential Cause: **TBI-166** is a riminophenazine analog, similar to clofazimine (CFZ). It has been hypothesized that **TBI-166** may act as a CYP3A4 inhibitor, similar to clofazimine[2]. If **TBI-166** inhibits CYP3A4, the metabolism of co-administered drugs that are substrates of this enzyme, such as bedaquiline, could be reduced. This would lead to increased plasma concentrations and potentially enhanced efficacy or toxicity of the co-administered drug[1].

Troubleshooting Steps:

- Review the metabolic pathway of the co-administered drug: Confirm if it is a known substrate of CYP3A4.
- Conduct a pharmacokinetic study: Measure the plasma concentrations of the coadministered drug in the presence and absence of TBI-166 to determine if there is a significant change in exposure (AUC, Cmax).
- Perform an in vitro CYP450 inhibition assay: Directly assess the inhibitory potential of TBI-166 on human liver microsomes or recombinant CYP3A4 enzymes.

Data Presentation

Table 1: Summary of In Vivo Pharmacodynamic Interactions of **TBI-166** with other Anti-TB Drugs in Murine Models



Combination Regimen	Observation in BALB/c Mice	Reference
TBI-166 + Bedaquiline (BDQ)	Showed significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA). The mean lung CFU count of mice receiving this combination was significantly lower than that of the BDQ-alone group.	[1]
TBI-166 + Pyrazinamide (PZA)	Demonstrated significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA). TBI-166 significantly enhanced the activity of PZA.	[1]
TBI-166 + Bedaquiline (BDQ) + Linezolid (LZD)	This was the most effective combination tested in one study, with the mean lung CFU count decreasing to undetectable levels in all mice after 8 weeks of treatment.	[1][2]
TBI-166 + Bedaquiline (BDQ) + Pretomanid (PMD)	Showed significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA).	[1]



TBI-166 + Bedaquiline (BDQ) + Pretomanid (PMD) + Linezolid (LZD)	This regimen also showed significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA).	[1]
TBI-166 + Bedaquiline (BDQ) + Pyrazinamide (PZA)	Showed similar or stronger early bactericidal activity, bactericidal activity, and sterilizing activity compared to the BPaL regimen (BDQ+PMD+LZD).	[2]

Experimental Protocols

Protocol: In Vitro Assessment of Drug-Drug Interaction using the Checkerboard Method

- Preparation of Drug Solutions: Prepare stock solutions of TBI-166 and the interacting drug in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of each drug.
- Assay Plate Setup: In a 96-well microtiter plate, add the diluted drugs in a checkerboard pattern. Each well will contain a unique combination of concentrations of the two drugs.
 Include wells with each drug alone and no-drug controls.
- Inoculation: Inoculate the wells with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).
- Incubation: Incubate the plates at 37°C for a defined period (e.g., 7-14 days).
- Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth.
- Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated for each combination to determine the nature of the interaction. The formula is: FIC Index = FIC



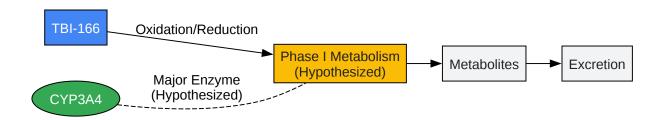
of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.

Synergy: FIC index ≤ 0.5

o Indifference (or Additivity): 0.5 < FIC index ≤ 4.0

• Antagonism: FIC index > 4.0

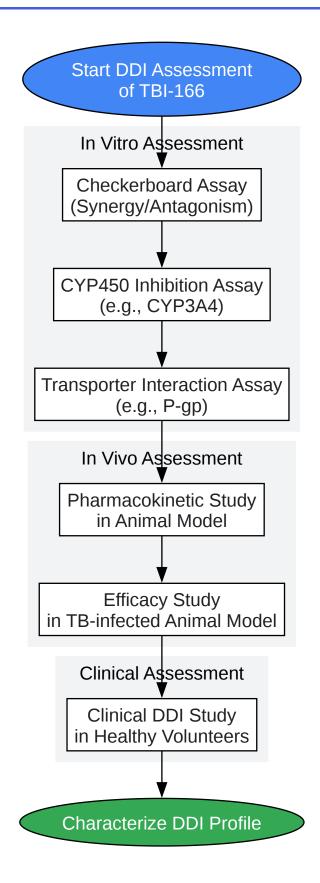
Mandatory Visualization



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Caption: Hypothesized metabolic pathway of TBI-166.





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Caption: General experimental workflow for DDI assessment.



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References

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